molecular formula C18H26N2O2 B4795245 4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4795245
M. Wt: 302.4 g/mol
InChI Key: VABBPQHDDUNDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a hexyl chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common approach includes the alkylation of 3,5-dimethylpyrazole with a suitable hexyl halide, followed by the introduction of the methoxyphenoxy group through etherification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrazole ring and other functional groups can be reduced under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce fully saturated derivatives.

Scientific Research Applications

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group may enhance its binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(2-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
  • 4-[6-(4-methoxyphenoxy)hexyl]morpholine

Uniqueness

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14-18(15(2)20-19-14)8-6-4-5-7-13-22-17-11-9-16(21-3)10-12-17/h9-12H,4-8,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBPQHDDUNDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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